molecular formula C8H8Br2O B190086 4,6-Dibromo-2,3-dimethylphenol CAS No. 15460-16-9

4,6-Dibromo-2,3-dimethylphenol

Cat. No. B190086
CAS RN: 15460-16-9
M. Wt: 279.96 g/mol
InChI Key: MKCNODSSAHAREV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dimethylphenol is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.95700 . It is also known by other synonyms such as 4,6-Dibrom-2,3-dimethyl-phenol, Phenol,4,6-dibromo-2,3-dimethyl, and 2,4-Dibrom-5,6-dimethyl-phenol .


Synthesis Analysis

The synthesis of 4,6-Dibromo-2,3-dimethylphenol involves several steps. The reaction of 2,4-dimethylphenol with bromine gives first 6-bromo-2,4-dimethylphenol, which according to the conditions of further bromination can give 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2,3-dimethylphenol consists of a benzene ring with two bromine atoms, two methyl groups, and one hydroxy group .


Chemical Reactions Analysis

The reaction of 2,4-dimethylphenol with bromine gives first 6-bromo-2,4-dimethylphenol, which according to the conditions of further bromination can give 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone .


Physical And Chemical Properties Analysis

4,6-Dibromo-2,3-dimethylphenol is a solid substance . The exact physical and chemical properties such as density, melting point, boiling point are not available .

Scientific Research Applications

Electrophilic Substitution and Rearrangement

Brittain et al. (1982) explored the reaction of 2,4-dimethylphenol with bromine, resulting in compounds like 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone. They discussed mechanisms involved in these reactions, which are significant in understanding the chemical behavior of 4,6-dibromo-2,3-dimethylphenol derivatives (Brittain, Mare, Newman, & Chin, 1982).

Oxidative Coupling

Boldron et al. (2005) conducted mechanistic investigations on the oxidative coupling of 2,6-dimethylphenol, leading to a selective procedure for preparing certain compounds via a C-C coupling mediated by hypervalent iodine (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005).

Methylation for Industrial Applications

Żukowski et al. (2014) studied the methylation of phenol to 2,6-dimethylphenol using a fluidized bed of iron-chromium catalyst. This process is particularly relevant for the plastics industry (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).

Anaerobic Biodegradability

O'Connor & Young (1989) evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 4,6-dinitro-o-cresol, which is structurally similar to 4,6-dibromo-2,3-dimethylphenol. Their research is crucial for understanding the environmental impact and degradation pathways of these compounds (O'Connor & Young, 1989).

Nitration Studies

Chambers et al. (1985) studied the nitration of 2,3,4-tribromo-5,6-dimethylphenol, a compound closely related to 4,6-dibromo-2,3-dimethylphenol. Their findings provide insights into the chemical reactions and potential applications of these compounds (Chambers, Hartshorn, Robinson, & Vaughan, 1985).

Environmental Impact and Biodegradation

Ji et al. (2019) investigated the biodegradation of 2,6-dimethylphenol, a key plastic monomer, by Mycobacterium neoaurum B5-4. This study is crucial for understanding the environmental remediation of pollutants related to 4,6-dibromo-2,3-dimethylphenol (Ji, Zhang, Liu, Zhu, & Yan, 2019).

Safety And Hazards

4,6-Dibromo-2,3-dimethylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dibromo-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCNODSSAHAREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549062
Record name 4,6-Dibromo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,3-dimethylphenol

CAS RN

15460-16-9
Record name 4,6-Dibromo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Liu, J Wang, W Xue, Q Li - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The molecule of the title compound, C8H8Br2O, is approximately planar with a maximum deviation of 0.063 (1) Å for one of the Br atoms. In the crystal, adjacent molecules are joined …
Number of citations: 10 scripts.iucr.org
RB Boers, YP Randulfe, HNS Haas… - European Journal of …, 2002 - Wiley Online Library
This paper presents the synthesis of 1‐ 13 C‐ and 4‐ 13 C‐plastoquinone‐9 and their characterization with NMR spectroscopy and mass spectrometry. The synthetic scheme has been …
S Kajigaeshi, T Kakinami, H Tokiyama, T Hirakawa… - Chemistry …, 1987 - journal.csj.jp
In the case of the preparation of 2,4,6-tribromophenol (1la), 3-methoxy-2,4,6- tribromophenol (1f), 2,4-dibromo-6-nitrophenol (1 Page 1 CHEMISTRY LETTERS, pp. 627-630, 1987. (C) …
Number of citations: 115 www.journal.csj.jp

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